

# A Comprehensive Technical Guide on the Radiopharmaceutical Properties of [<sup>225</sup>Ac]Ac-PSMA-617

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## Compound of Interest

Compound Name: PNT2001

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This document provides an in-depth overview of the core radiopharmaceutical properties of Actinium-225 Prostate-Specific Membrane Antigen-617 ([<sup>225</sup>Ac]Ac-PSMA-617), a promising agent in Targeted Alpha Therapy (TAT) for prostate cancer. It covers the mechanism of action, production, quality control, and a summary of preclinical and clinical findings.

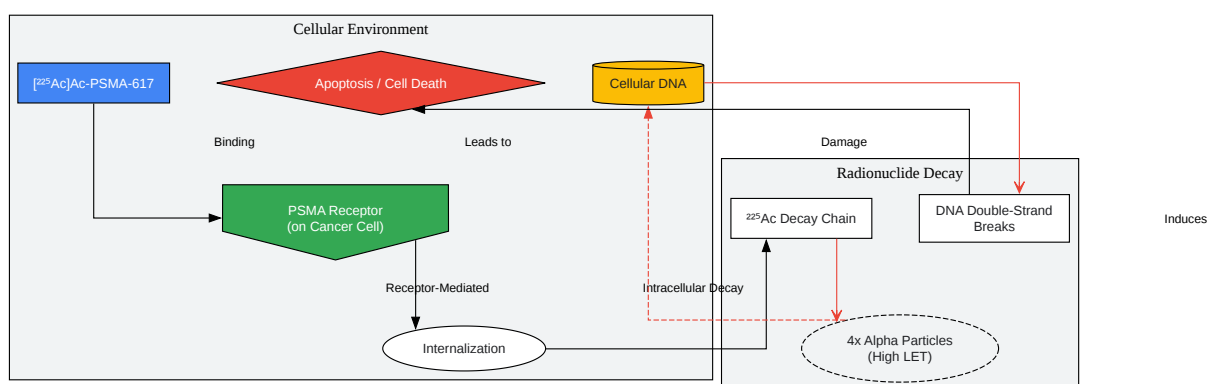
## Mechanism of Action

[<sup>225</sup>Ac]Ac-PSMA-617 is an investigational radiopharmaceutical that combines the alpha-emitting radionuclide Actinium-225 (<sup>225</sup>Ac) with PSMA-617, a small-molecule ligand that targets the prostate-specific membrane antigen (PSMA).[1] PSMA is a transmembrane glycoprotein that is significantly overexpressed in the majority of prostate cancer cells.[2][3]

The therapeutic action of [<sup>225</sup>Ac]Ac-PSMA-617 is initiated when the PSMA-617 ligand binds with high affinity to PSMA on the surface of prostate cancer cells, leading to the rapid internalization of the radiopharmaceutical.[1][3] The complex is retained within the cell, allowing the conjugated <sup>225</sup>Ac to undergo its decay chain.

Actinium-225, with a half-life of 9.92 days, emits four high-energy alpha particles, delivering potent, high linear energy transfer (LET) radiation (approximately 100 keV/μm) directly to the cancer cell.[1][4] This high-LET radiation induces complex, difficult-to-repair DNA double-strand

breaks, a highly lethal form of DNA damage that triggers cancer cell death.[1] The short path length of these alpha particles (47–85  $\mu\text{m}$ ) localizes the cytotoxic effect to the target cells, minimizing damage to surrounding healthy tissues.[1] The PSMA-617 molecule incorporates a DOTA chelator, which ensures the stable binding of  $^{225}\text{Ac}$ , thereby enhancing tumor retention and reducing off-target radiation effects.[1]



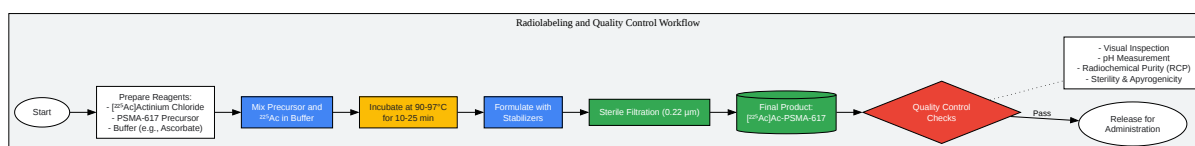
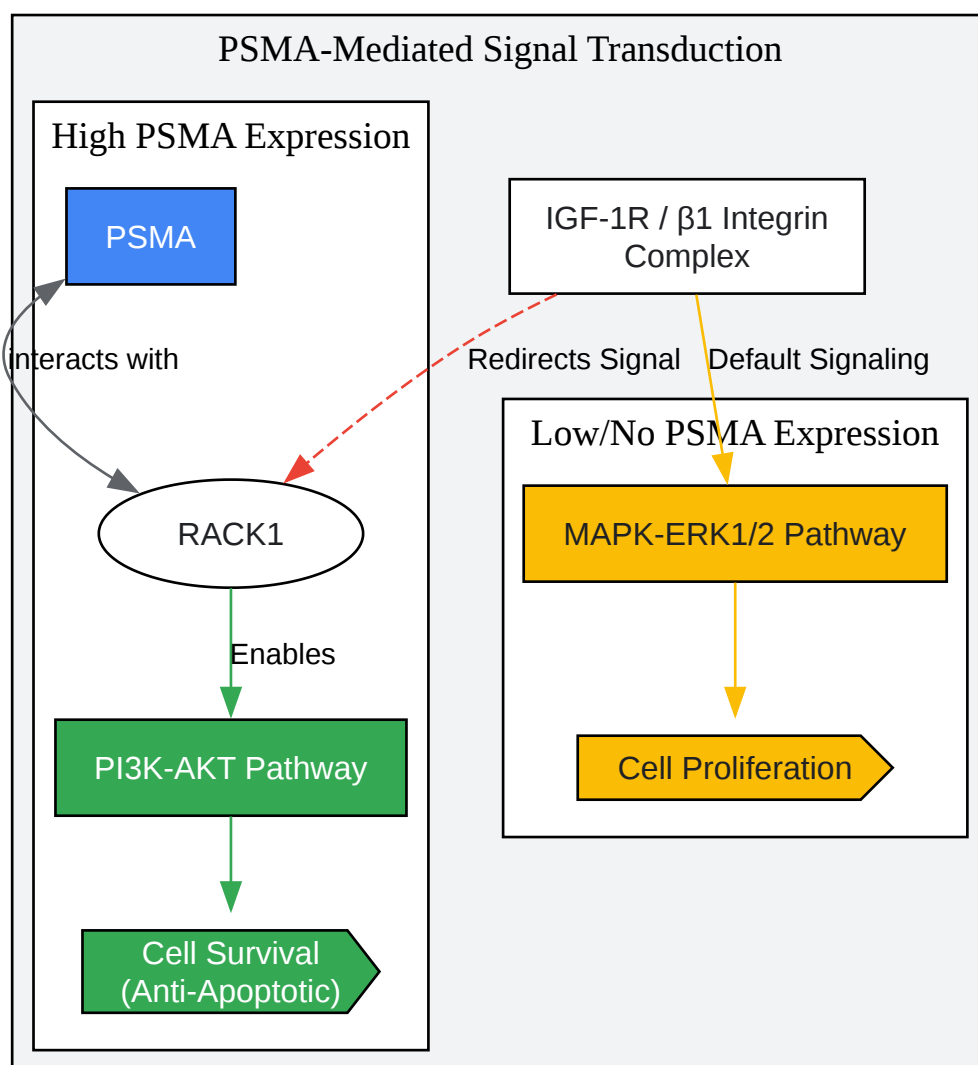
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Diagram 1: Mechanism of Action of  $[^{225}\text{Ac}]\text{Ac-PSMA-617}$ .

## PSMA-Mediated Signaling Pathways

Beyond its role as a targeting receptor, PSMA expression actively influences key oncogenic signaling pathways in prostate cancer. Research indicates that increased PSMA abundance contributes to tumor progression by redirecting cell survival signaling.[5][6] Specifically, PSMA interacts with the scaffolding protein RACK1, which disrupts the signaling cascade from the  $\beta 1$

integrin and IGF-1R complex to the proliferative MAPK-ERK1/2 pathway.[6][7] This disruption enables a switch, redirecting the signal to activate the pro-survival PI3K-AKT pathway.[6][7][8] This alteration promotes a pro-tumorigenic and anti-apoptotic phenotype, highlighting PSMA's functional role in prostate cancer pathogenesis.[8]



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